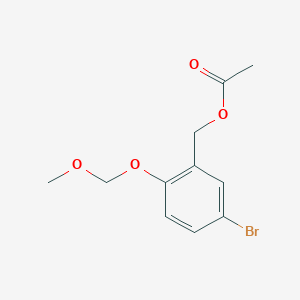![molecular formula C14H17N5O4 B13927213 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety with multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base via glycosylation reactions, often using Lewis acids as catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The ethynyl and hydroxymethyl groups enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyinosine: An antiviral compound with structural similarities.
Zidovudine: An antiretroviral medication with a related sugar moiety.
Uniqueness
The unique combination of functional groups in (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H17N5O4 |
|---|---|
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10+,13-,14-/m1/s1 |
Clave InChI |
LGCSVJHSDHLJRH-ZLBRTTDGSA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@]([C@H](O3)CO)(C#C)O)O |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


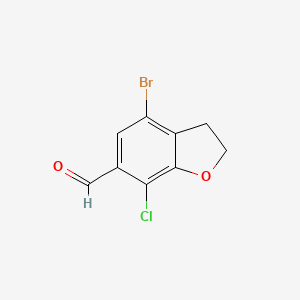
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
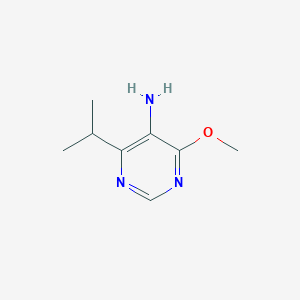



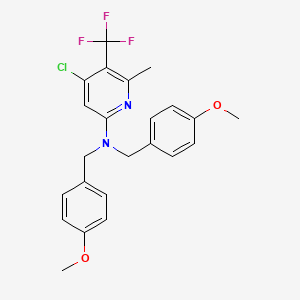

![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
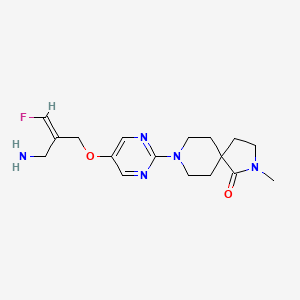
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)

